4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride
CAS No.: 1246633-40-8
Cat. No.: VC5735803
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246633-40-8 |
|---|---|
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 |
| IUPAC Name | 4-(pyridin-2-ylmethyl)piperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H |
| Standard InChI Key | XPWICUUFZRTBNR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(CC2=CC=CC=N2)O.Cl |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with two distinct substituents at the 4-position:
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A hydroxyl group (-OH), which introduces polarity and hydrogen-bonding capacity.
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A pyridin-2-ylmethyl group, comprising a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) attached via a methylene bridge .
The hydrochloride salt form enhances solubility in polar solvents, a critical property for biological testing.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(pyridin-2-ylmethyl)piperidin-4-ol; hydrochloride | |
| SMILES | C1CNCCC1(CC2=CC=CC=N2)O.Cl | |
| InChIKey | XPWICUUFZRTBNR-UHFFFAOYSA-N | |
| Parent Compound (CID) | 57420358 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A validated route involves:
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Mannich Reaction: Condensation of pyridine-2-carbaldehyde with piperidin-4-one in the presence of ammonium chloride, yielding 4-(pyridin-2-ylmethyl)piperidin-4-ol .
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Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.
Critical parameters:
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Temperature control (<40°C) during imine formation to prevent side reactions .
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Use of dry solvents to avoid hydrolysis of intermediates.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Fe(III) acetylacetonate | +22% |
| Reaction Time | 12 hr | +15% |
| Solvent | Anhydrous THF | +18% |
Industrial Production Challenges
Scale-up faces hurdles in:
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Control of regioisomers during the Mannich reaction .
Patent records (WIPO PATENTSCOPE XPWICUUFZRTBNR-UHFFFAOYSA-N) suggest proprietary crystallization techniques to address these issues .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: >50 mg/mL in water at 25°C (predicted via LogP = 0.92) .
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Thermal Stability: Decomposition observed at 218°C (DSC data for analog CID 10607417) .
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Hygroscopicity: Significant moisture absorption requires storage under nitrogen.
Reactivity Profile
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Base Sensitivity: Deprotonation of the hydroxyl group at pH >9 forms a reactive alkoxide .
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Nucleophilic Sites: Pyridine nitrogen (pKa ≈ 3.5) and piperidine nitrogen (pKa ≈ 10.2) enable salt formation or coordination chemistry .
Pharmacological Research Applications
Protein Kinase C (PKC) Modulation
Structural analogs demonstrate inhibition of atypical PKC isoforms (ζ, ι/λ) with IC values of 0.8–1.2 μM . This activity correlates with anti-inflammatory effects in ocular disease models :
Table 3: Biological Activity Data (Analog Compounds)
| Assay | Result | Implication |
|---|---|---|
| VEGF-induced permeability | 68% inhibition | Anti-edema potential |
| LPS-induced TNF-α | EC = 1.1 μM | Anti-inflammatory |
Central Nervous System Targets
The pyridine-piperidine scaffold shows affinity for:
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 4-(pyridin-3-ylmethyl)piperidin-4-ol (CAS 918502-10-0) :
| Property | 2-yl Isomer | 3-yl Isomer |
|---|---|---|
| LogP | 0.92 | 1.15 |
| Aqueous Solubility | 52 mg/mL | 38 mg/mL |
| PKC Inhibition IC | 1.1 μM | 2.8 μM |
The 2-yl substitution enhances both solubility and target affinity due to improved hydrogen bonding with kinase ATP pockets .
Salt Form Comparisons
Hydrochloride vs. Dihydrochloride:
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Monohydrochloride (this compound): pH 3.2 in solution, suitable for IV formulations.
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Dihydrochloride (CID 91647629): Higher hygroscopicity limits formulation options .
Future Research Directions
Drug Delivery Innovations
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Nanocrystal Formulations: To address poor oral bioavailability (predicted 12% in rats) .
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Prodrug Approaches: Esterification of the hydroxyl group to enhance membrane permeability .
Target Expansion
Screening against emerging targets:
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